Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-
Brand Name: Vulcanchem
CAS No.: 70375-49-4
VCID: VC16337784
InChI: InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2
SMILES:
Molecular Formula: C20H21N3S
Molecular Weight: 335.5 g/mol

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-

CAS No.: 70375-49-4

Cat. No.: VC16337784

Molecular Formula: C20H21N3S

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- - 70375-49-4

Specification

CAS No. 70375-49-4
Molecular Formula C20H21N3S
Molecular Weight 335.5 g/mol
IUPAC Name N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine
Standard InChI InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2
Standard InChI Key VXLXXFRDIHCYQV-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- is systematically named N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine. Its IUPAC name reflects the substitution pattern: a thiadiazole ring (positions 1,2,4) with phenyl groups at C2 and C3 and a cyclohexylimine group at C5. The compound’s canonical SMILES representation is C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4, illustrating the connectivity of the cyclohexane, thiadiazole, and phenyl moieties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.70375-49-4
Molecular FormulaC20H21N3S\text{C}_{20}\text{H}_{21}\text{N}_3\text{S}
Molecular Weight335.5 g/mol
IUPAC NameN-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine
XLogP3-AA5.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Chemical Reactivity

Synthetic Pathways

Although explicit literature on the synthesis of this compound is scarce, analogous 1,2,4-thiadiazoles are typically prepared via condensation reactions or intramolecular oxidative cyclization. A plausible route involves:

  • Formation of the thiadiazole core: Reacting thiourea derivatives with nitriles or amidines under oxidative conditions .

  • Substitution at C5: Introducing the cyclohexylimine group via nucleophilic substitution or condensation with cyclohexylamine.

Recent advances in hypervalent iodine(III)-mediated chemistry suggest alternative methods. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) can facilitate intramolecular S–N bond formation in imidoyl thioureas, a strategy applicable to constructing the thiadiazole ring . This metal-free approach offers advantages such as short reaction times (<1 hour) and room-temperature conditions .

Table 2: Comparative Synthesis Strategies for 1,2,4-Thiadiazoles

MethodReactantsConditionsYield (%)
Oxidative cyclization Imidoyl thioureas + PIFART, 15–30 min70–90
CondensationThioureas + nitrilesReflux, 4–6 h50–75
Copper catalysis Thioureas + aryl halides80°C, 12 h60–85

Research Gaps and Future Directions

Unexplored Pharmacological Targets

  • Anticancer activity: Screening against kinase targets (e.g., EGFR, VEGFR) is warranted, given the efficacy of thiadiazoles in disrupting signal transduction .

  • Antiviral potential: Thiadiazoles inhibit viral proteases (e.g., HIV-1 RT), suggesting utility in emerging infectious diseases .

Synthetic Optimization

  • Green chemistry approaches: Replace traditional solvents (DMF, THF) with ionic liquids or water under micellar catalysis.

  • Asymmetric synthesis: Introduce chiral centers at the cyclohexyl group for enantioselective bioactivity.

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